CETP Inhibition: Sclerotiorin vs. Chaetoviridin B Potency Comparison
Sclerotiorin is a secondary CETP inhibitor, with chaetoviridin B being the most potent in the azaphilone series. In a direct head-to-head study, sclerotiorin inhibited CETP with an IC50 of 19.4 µM, while chaetoviridin B demonstrated an IC50 of <6.2 µM, and rotiorin exhibited an IC50 of 30-40 µM [1]. This data establishes sclerotiorin as a moderately potent, structurally defined CETP inhibitor, useful for investigating structure-activity relationships (SAR) around the azaphilone pharmacophore.
| Evidence Dimension | CETP Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.4 µM |
| Comparator Or Baseline | Chaetoviridin B: IC50 <6.2 µM; Rotiorin: IC50 30-40 µM |
| Quantified Difference | Chaetoviridin B is >3-fold more potent than sclerotiorin; Sclerotiorin is ~1.5-2 fold more potent than rotiorin. |
| Conditions | In vitro CETP inhibition assay |
Why This Matters
This data allows researchers to select sclerotiorin as a moderately potent CETP inhibitor or as a negative control for studying more potent azaphilone analogs.
- [1] Tomoda, H.; Matsushima, C.; Tabata, N.; Namatame, I.; Tanaka, H.; Bamberger, M. J.; Arai, H.; Fukazawa, M.; Inoue, K.; Omura, S. Structure-specific inhibition of cholesteryl ester transfer protein by azaphilones. J. Antibiot. 1999, 52 (2), 160-170. View Source
